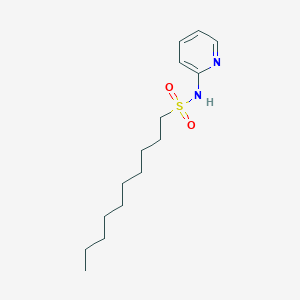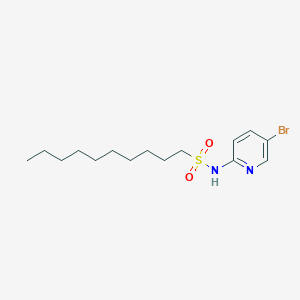
2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide
説明
2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide, commonly known as BPIP, is a synthetic compound that has attracted significant attention from researchers in recent years. BPIP belongs to the class of phosphodiesterase (PDE) inhibitors and has been studied for its potential applications in various fields, including cancer research, immunology, and neurology.
科学的研究の応用
BPIP has been studied for its potential applications in various fields of scientific research. In cancer research, BPIP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In immunology, BPIP has been studied for its potential use in the treatment of autoimmune diseases, as it has been shown to suppress the production of pro-inflammatory cytokines. In neurology, BPIP has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress.
作用機序
BPIP is a 2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide inhibitor that works by blocking the activity of this compound enzymes, which are responsible for the degradation of cyclic nucleotides such as cAMP and cGMP. By inhibiting this compound enzymes, BPIP increases the levels of cAMP and cGMP, which play important roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BPIP has been shown to have various biochemical and physiological effects. In cancer cells, BPIP has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT pathway. In immune cells, BPIP has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In neurons, BPIP has been shown to protect against oxidative stress by activating the Nrf2/ARE pathway.
実験室実験の利点と制限
BPIP has several advantages for lab experiments, including its ease of synthesis and its ability to selectively inhibit 2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide enzymes. However, BPIP also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on BPIP. One area of interest is the development of BPIP derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of BPIP in combination with other drugs for cancer therapy. Additionally, further research is needed to elucidate the precise mechanisms of action of BPIP in different cell types and to identify potential side effects of BPIP in vivo.
特性
IUPAC Name |
2-oxo-2-phenoxy-3-phenyl-1,3,2λ5-benzoxazaphosphinin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NO4P/c21-19-17-13-7-8-14-18(17)24-25(22,23-16-11-5-2-6-12-16)20(19)15-9-3-1-4-10-15/h1-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJYDDKHFGIPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3OP2(=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N,N'-propane-1,2-diylbis{2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide}](/img/structure/B4289874.png)


![4-({[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B4289904.png)

![2-amino-7-benzylidene-4-phenyl-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile](/img/structure/B4289925.png)
![2,2'-[sulfonylbis(ethane-2,1-diylthio)]bis(2-methylpropane)](/img/structure/B4289934.png)

![5-(butylsulfonyl)-6-[2-(butylsulfonyl)vinyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B4289950.png)

